N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple aromatic rings and functional groups makes it an interesting subject for research in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Attachment of Aromatic Rings: The aromatic rings are introduced through substitution reactions, often using halogenated aromatic compounds and nucleophilic aromatic substitution.
Final Assembly: The final compound is assembled by reacting the triazole intermediate with the ethoxyphenyl and methoxyphenyl components under controlled conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s triazole ring and aromatic groups may interact with biological macromolecules, making it a candidate for drug discovery and development. It could potentially inhibit enzymes or modulate receptor activity.
Medicine
Medicinally, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in materials science, such as the development of polymers, coatings, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form stable interactions with metal ions or other biomolecules, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
What sets N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential biological activity. The presence of both ethoxy and methoxy groups, along with the triazole ring, provides a distinct chemical profile that can be exploited in various research and industrial applications.
This detailed overview should provide a comprehensive understanding of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C27H27N5O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-4-35-24-8-6-5-7-21(24)17-28-29-25(33)18-36-27-31-30-26(20-11-15-23(34-3)16-12-20)32(27)22-13-9-19(2)10-14-22/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+ |
InChI Key |
UAQWQENPJCCDJZ-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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